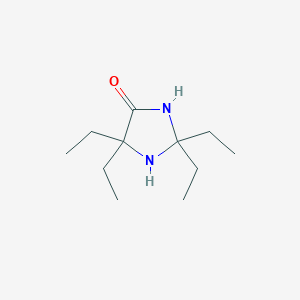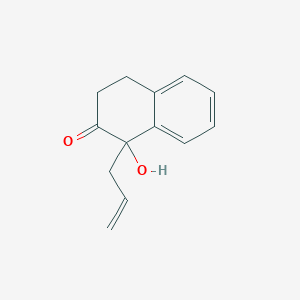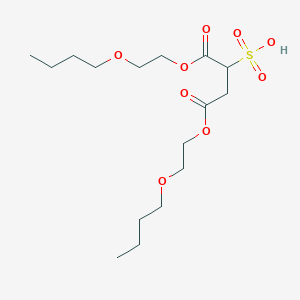![molecular formula C48H32N2 B12583421 2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline CAS No. 625121-77-9](/img/structure/B12583421.png)
2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Di([1,1’-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with biphenyl and phenyl groups, which contribute to its distinct chemical behavior and potential utility in advanced materials and molecular electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Di([1,1’-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Biphenyl Derivatives: The initial step involves the preparation of biphenyl derivatives through Suzuki-Miyaura coupling reactions. This reaction uses palladium catalysts and boronic acids to form biphenyl structures.
Phenanthroline Core Formation: The phenanthroline core is synthesized through a series of cyclization reactions involving appropriate precursors.
Substitution Reactions: The final step involves the substitution of the phenanthroline core with biphenyl and phenyl groups under controlled conditions, often using strong bases and high temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Di([1,1’-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.
Wissenschaftliche Forschungsanwendungen
2,9-Di([1,1’-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties.
Wirkmechanismus
The mechanism by which 2,9-Di([1,1’-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications. The pathways involved often include coordination to metal centers and subsequent electronic transitions that contribute to the compound’s functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB): Known for its hole transport capabilities in OLEDs.
Biphenyl: A simpler aromatic hydrocarbon used as a starting material for various organic compounds.
2,7-Di([1,1′-biphenyl]-4-yl)-9H-fluorene: Studied for its thermal and electrical properties as a molecular switch.
Uniqueness
2,9-Di([1,1’-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline is unique due to its specific substitution pattern on the phenanthroline core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Eigenschaften
CAS-Nummer |
625121-77-9 |
|---|---|
Molekularformel |
C48H32N2 |
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
4,7-diphenyl-2,9-bis(2-phenylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C48H32N2/c1-5-17-33(18-6-1)37-25-13-15-27-39(37)45-31-43(35-21-9-3-10-22-35)41-29-30-42-44(36-23-11-4-12-24-36)32-46(50-48(42)47(41)49-45)40-28-16-14-26-38(40)34-19-7-2-8-20-34/h1-32H |
InChI-Schlüssel |
AWIBNLDAUHLGKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC4=C(C=CC5=C4N=C(C=C5C6=CC=CC=C6)C7=CC=CC=C7C8=CC=CC=C8)C(=C3)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12583354.png)

![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)
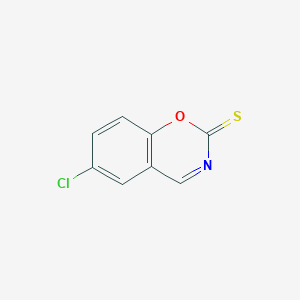
![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)
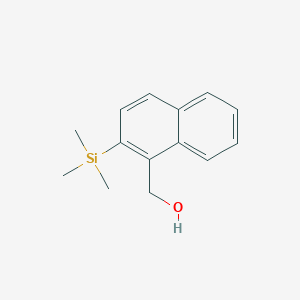
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
